molecular formula C6H5ClN4 B1592513 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine CAS No. 245095-96-9

5-Chloropyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B1592513
CAS No.: 245095-96-9
M. Wt: 168.58 g/mol
InChI Key: KFGHMVDZIWJNFJ-UHFFFAOYSA-N
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Description

5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is an organic compound with the CAS Number: 245095-96-9 . It belongs to the class of organic compounds known as pyrazolo [1,5-a]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .


Molecular Structure Analysis

The molecular weight of this compound is 168.59 . The Inchi Code is 1S/C6H5ClN4/c7-4-3-5(8)11-6(10-4)1-2-9-11/h1-3H,8H2 . The structure of this compound includes a pyrazole ring fused to a pyrimidine ring .


Physical and Chemical Properties Analysis

The compound is stored at a temperature of 28 C .

Scientific Research Applications

Anti-Mycobacterial Activity

5-Chloropyrazolo[1,5-a]pyrimidin-7-amine and its analogues have been identified as potent inhibitors of mycobacterial ATP synthase, showing promise for the treatment of Mycobacterium tuberculosis. Notably, certain analogues exhibited effective in vitro growth inhibition of M. tuberculosis, low hERG liability, and good stability in mouse/human liver microsomes, indicating their potential as effective inhibitors (Sutherland et al., 2022).

Synthesis and Structure Optimization

Extensive research has been conducted on the synthesis and regioselective transformation of this compound derivatives. Studies include exploring the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides and the effects of various substituents on their properties (Drev et al., 2014).

Biological Activity in Medicine

The compound has shown significant biological activities in medicine, with derivatives being synthesized for potential use as antiherpetic compounds. This includes the development of novel synthesis methodologies tailored to rapidly produce analogs for further exploration of their medical potential (Johns et al., 2003).

Anticancer Potential

In recent years, derivatives of this compound have attracted attention for their potential anticancer properties. Studies have focused on the synthesis and functionalization of these compounds, highlighting their potential in the rational design of new drugs bearing the pyrazolo[1,5-a]pyrimidine core (Arias-Gómez et al., 2021).

Synthesis Methods for Drug Development

Research has also focused on the scalable process design for inhibitors containing this compound as a key unit. This includes efficient methods for regioselective construction, cost-effective formation, and cost-saving approaches in various synthetic reactions, contributing significantly to pharmaceutical process development (Yamagami et al., 2019).

Anti-Inflammatory Applications

Furthermore, novel 2,5-diarylpyrazolo[1,5-a]pyrimidin-7-amines, designed as COX-2 inhibitors, have been synthesized and demonstrated potent anti-inflammatory effects. These studies provide insights into the correlation between molecular structure and anti-inflammatory efficacy (Aggarwal et al., 2015).

Safety and Hazards

The safety data sheet for 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Biochemical Analysis

Biochemical Properties

5-Chloropyrazolo[1,5-a]pyrimidin-7-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these kinases, inhibiting their activity and thereby affecting cell cycle progression. Additionally, this compound interacts with other proteins involved in apoptosis and transcription, further highlighting its importance in cellular regulation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as HeLa cells, the compound has been observed to induce apoptosis and inhibit cell proliferation . This is achieved through the modulation of cell signaling pathways, including the inhibition of CDKs and the activation of apoptotic pathways. Furthermore, this compound influences gene expression by altering the transcriptional activity of key regulatory genes . In normal cells, such as L929 cells, the compound has been shown to have minimal cytotoxic effects, indicating its potential for selective targeting of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins required for cell cycle progression . This inhibition leads to cell cycle arrest and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, with minimal degradation observed over time . Long-term studies have shown that the compound maintains its inhibitory effects on CDKs and its ability to induce apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits tumor growth and induces apoptosis in cancer cells without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its inhibitory effects on CDKs . Additionally, this compound affects metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound is taken up by cells via active transport mechanisms and accumulates in the cytoplasm, where it exerts its inhibitory effects on CDKs . Additionally, this compound may be distributed to various tissues, including the liver and kidneys, where it undergoes further metabolism and excretion .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDKs and other target proteins . Additionally, this compound may be directed to specific subcellular compartments, such as the nucleus, through post-translational modifications and targeting signals . This localization is essential for the compound’s ability to modulate gene expression and induce apoptosis in cancer cells .

Properties

IUPAC Name

5-chloropyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-3-5(8)11-6(10-4)1-2-9-11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGHMVDZIWJNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=C(C=C(N2N=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630869
Record name 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245095-96-9
Record name 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 5,7-dichloropyrazolo[1,5-a]pyrimidine (7.6 g, 40.4 mmol) in a sealed vessel was added NH4OH (100 mL). The vessel was then sealed and heated at 85° C. for 2.5 hours, at which time the consistency of the white solid had changed (from foamy white solid to free-flowing white solid). The vessel was removed from the heat source and allowed to cool to room temperature overnight. On cooling, the contents of the vessel were collected and dried by vacuum filtration giving 5-chloropyrazolo[1,5-a]pyrimidin-7-amine as a yellow-tinged white solid (6.8 g).
Quantity
7.6 g
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100 mL
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Synthesis routes and methods II

Procedure details

To the reaction flask, 5,7-dichloropyrazolo[1,5-a]pyrimidine (3 g, 16 mmol) was added along with ammonium hydroxide solution (48 mL). The heterogeneous reaction was refluxed at 85° C. for 12 hours. After cooling to room temperature, the mixture was filtered, washed with water, and dried under vacuum overnight. The product, 5-chloropyrazolo[1,5-a]pyrimidin-7-amine, was collected as an off-white solid in 88% yield. LCMS (M+1=169)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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